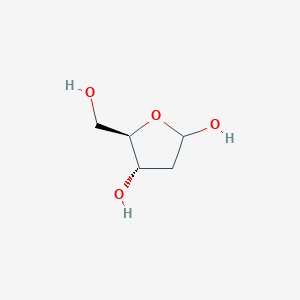![molecular formula C12H7ClF3N3O2 B2409523 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid CAS No. 2062071-97-8](/img/structure/B2409523.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H7ClF3N3O2 and its molecular weight is 317.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Regioexhaustive Functionalization : The compound has been utilized in exploring the concept of regioexhaustive functionalization, demonstrated by converting various chloro(trifluoromethyl)pyridines into corresponding carboxylic acids using multiple organometallic methods. This involves transformations such as transmetalation-equilibration, site discriminating deprotonation, and regio-divergent iodine migration (Cottet & Schlosser, 2004).
Preparation of Halopyridinecarboxylic Acids : The synthesis methods for various halopyridinecarboxylic acids, derived from chloro(trifluoromethyl)pyridines, demonstrate logistical flexibility in selectively preparing these acids from different precursors (Cottet & Schlosser, 2004).
Metalations and Functionalizations : Further exploration in the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been conducted, showcasing the versatility of these compounds in synthesizing various carboxylic acids (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Derivative Synthesis
Pyrimidine and Pyridine Derivatives : Research shows the generation and functionalization of pyrimidine and pyridine derivatives with trifluoromethyl and chlorine or bromine substituents, highlighting the compound's role in producing high-yield carboxylic acids from these derivatives (Schlosser, Lefebvre, & Ondi, 2006).
Aminopyrroles Synthesis : The compound serves as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, demonstrating its utility in producing pyridinium-based compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Carboxamide Synthesis : It has been used in the synthesis of carboxamide derivatives, providing insights into optimizing reaction conditions for high yield and purity (Song, 2007).
Structural and Computational Studies
Crystal Structure Analysis : Studies involving crystal structure and computational analysis of pyrazole derivatives, including chloropyridinyl-based compounds, have been conducted, contributing to the understanding of molecular structures and properties (Shen, Huang, Diao, & Lei, 2012).
Boronic Acid Synthesis : Research on synthesizing boronic acid derivatives from chloro-trifluoromethyl pyridine illustrates the compound's versatility in chemical synthesis (Guoqua, 2014).
Hydrogen-Bonding Network Exploration : The study of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, providing valuable insights into molecular interactions (Ye & Tanski, 2020).
Furo[3,2-c]pyridine Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives showcases the compound's role in producing structurally diverse molecules (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
Amplifiers of Phleomycin : The compound's derivatives have been studied for their activities as amplifiers of phleomycin against Escherichia coli, indicating potential biomedical applications (Brown & Cowden, 1982).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c1-5-7(11(20)21)4-18-10(19-5)9-8(13)2-6(3-17-9)12(14,15)16/h2-4H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLPXNMIVEDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
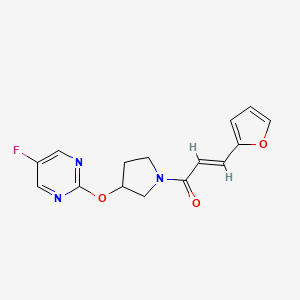
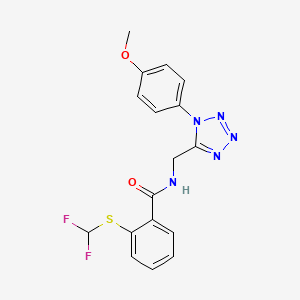
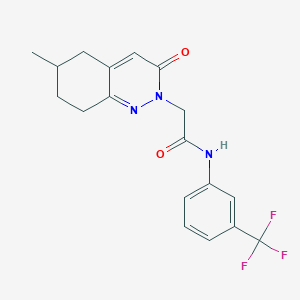
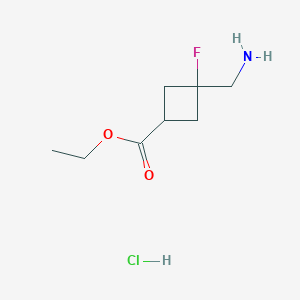
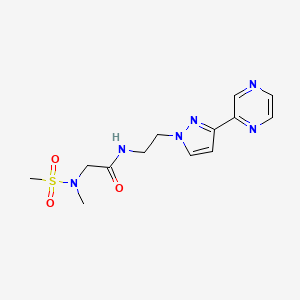
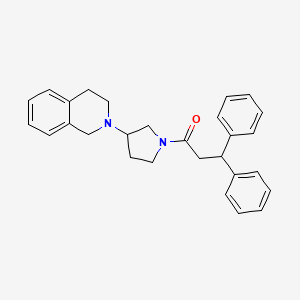
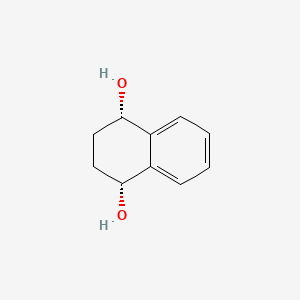
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)
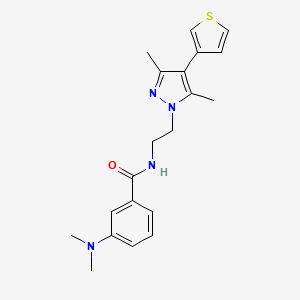
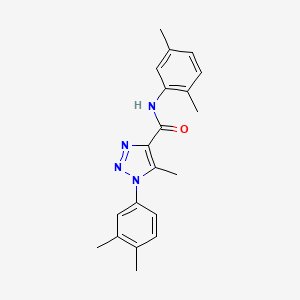
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)
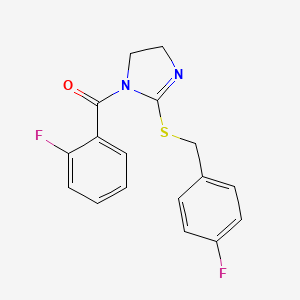
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)
